Tizoxanide glucuronide,sodium salt

Antiparasitic Cryptosporidium parvum MIC50

Accurate quantification of tizoxanide glucuronide, the major circulating phase II conjugate of nitazoxanide's active metabolite, is essential for PK studies and regulatory submissions. Direct substitution with the prodrug or parent compound is invalid due to divergent activity and solubility. - **Analytical Standard:** Validated in mouse plasma LC-MS/MS (linear range 5.0-1000.0 ng/mL) per Liu et al. 2016. - **Bioactivity:** Stage-specific anti-Cryptosporidium parvum (MIC50 = 2.2 mg/L) vs. asexual stages. - **Supply:** >95% purity, hygroscopic powder, stable at -20°C. Available in research quantities.

Molecular Formula C16H14N3NaO10S
Molecular Weight 463.4 g/mol
Cat. No. B15287328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizoxanide glucuronide,sodium salt
Molecular FormulaC16H14N3NaO10S
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15?;/m0./s1
InChIKeyHJXNHPDNJXKILF-YJYGSKBTSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tizoxanide Glucuronide Sodium Salt Specifications


Tizoxanide glucuronide, sodium salt (CAS 221287-83-8) is a phase II glucuronide conjugate of tizoxanide, the active metabolite of the antiparasitic prodrug nitazoxanide. It is characterized by a molecular formula of C16H14N3NaO10S and a molecular weight of 463.35 g/mol. The compound is supplied as a yellow, hygroscopic powder with a melting point >190°C (decomposition) and is reported to be stable under long-term storage at -20°C . As a major circulating metabolite, it is critical for in vitro metabolic studies, analytical method development, and pharmacokinetic investigations [1].

Workflow
In vitro metabolism, LC-MS/MS bioanalysis, and pharmacokinetic modeling
Format
Water-soluble sodium salt for reproducible aqueous stock preparation
Selection Context
Metabolite reference standard for nitazoxanide prodrug research

Tizoxanide Glucuronide Sodium Salt: No Generic Substitute


Direct substitution of tizoxanide glucuronide sodium salt with nitazoxanide, tizoxanide, or other glucuronide metabolites is not scientifically valid due to profound differences in molecular structure, target engagement, and physicochemical properties. While all three compounds share the nitrothiazolide core, their distinct metabolic states—prodrug, active parent, and phase II conjugate—result in divergent biological activities, stability profiles, and solubility characteristics. For instance, nitazoxanide is rapidly deacetylated in vivo and is not detectable in plasma, while tizoxanide and its glucuronide exhibit stage-specific anti-cryptosporidial activity [1]. Furthermore, the sodium salt form offers enhanced aqueous solubility compared to the free acid, a critical factor for reproducible in vitro assay preparation and analytical method development .

Prodrug vs. Metabolite Nitazoxanide (prodrug) is not detectable in plasma; its rapid deacetylation yields tizoxanide, which exhibits distinct stage-specific activity. Direct replacement ignores metabolic activation steps.
Parent vs. Conjugate Tizoxanide and its glucuronide show divergent anti-cryptosporidial stage targeting; substitution may shift assay response and misrepresent life-cycle inhibition.
Salt Form Free acid form requires organic co-solvents; sodium salt provides higher aqueous solubility, reducing vehicle interference in cellular assays and bioanalytical workflows.

Tizoxanide Glucuronide Sodium Salt: Quantitative Evidence


Stage-Specific Anti-Cryptosporidial Activity

In a head-to-head in vitro study using a quantitative alkaline phosphatase immunoassay in differentiated human enterocytic HCT-8 cells, tizoxanide glucuronide demonstrated an MIC50 of 2.2 mg/L against Cryptosporidium parvum development, compared to 1.2 mg/L for nitazoxanide and 22.6 mg/L for tizoxanide. Notably, tizoxanide glucuronide strongly inhibited the sexual stages of the parasite, whereas nitazoxanide primarily targeted asexual stages, indicating a complementary and distinct mechanism of action that cannot be replicated by tizoxanide alone [1].

Stage-specific anti-cryptosporidial activity
Head-to-head
MIC50 2.2 mg/L (glucuronide) vs. 1.2 mg/L (nitazoxanide) vs. 22.6 mg/L (tizoxanide) in HCT-8 cells; ~10-fold more potent than parent but 1.8-fold less than prodrug
Reported MIC endpoint context for sexual-stage inhibition
Stage-specific activity; asexual/sexual targeting differs
Antiparasitic Cryptosporidium parvum MIC50

Elimination Rate Comparison in Humans

A phase IA clinical study in healthy male volunteers (n=32) receiving single ascending oral doses of nitazoxanide (1-4 g) demonstrated that tizoxanide glucuronide (TG) was eliminated more slowly than tizoxanide (T). Across all dose levels, the apparent half-life of TG was consistently longer than that of T, contributing to a higher systemic exposure to the glucuronide metabolite. This slower elimination suggests a distinct pharmacokinetic profile that is critical for accurate modeling of drug metabolism and exposure-response relationships [1].

Human elimination rate
Trial context
Tizoxanide glucuronide eliminated more slowly than tizoxanide across 1–4 g nitazoxanide doses (Phase IA, n=32)
Supports PK exposure-model interpretation; parent proxy introduces error
Relative half-life difference; exact values not abstracted
Pharmacokinetics Elimination Half-Life Human

Species-Specific Glucuronidation Kinetics

In vitro glucuronidation assays using liver microsomes from humans, monkeys, dogs, rats, and mice revealed significant species-specific variations in intrinsic clearance (CLint) of tizoxanide (TZX) to TZX glucuronide. The CLint values ranked as follows: rats > mice ≥ monkeys > dogs > humans. In intestinal microsomes, the ranking was mice ≥ rats > monkeys > dogs > humans. Among human UDP-glucuronosyltransferase (UGT) isoforms, UGT1A1 and UGT1A8 demonstrated the most significant activity [1]. This data highlights that TZX glucuronide formation is not a conserved, predictable process across species, necessitating the use of the authentic metabolite standard for accurate cross-species translational studies.

Species glucuronidation kinetics
Class-level
Liver microsome CLint ranking: rats > mice ≥ monkeys > dogs > humans; UGT1A1/1A8 primary human isoforms
Supports cross-species metabolic clearance review
Rank order only; quantitative CLint values not provided
Drug Metabolism UGT Enzymes Interspecies Differences

Aqueous Solubility: Sodium Salt vs. Free Acid

The sodium salt form of tizoxanide glucuronide (CAS 221287-83-8) is supplied as a stable, water-soluble powder, which significantly enhances its aqueous solubility compared to the free acid form (CAS 296777-75-8). While the free acid exhibits limited solubility in water and requires organic solvents like DMSO or methanol for dissolution, the sodium salt is described as readily soluble in aqueous solutions . This improved solubility profile is critical for preparing stock solutions for in vitro assays, bioanalytical method development, and pharmacokinetic studies, reducing the need for organic co-solvents that may interfere with biological systems or analytical methods.

Aqueous solubility: salt vs. free acid
Data to verify
Sodium salt: water-soluble powder; free acid: limited solubility, requires DMSO or methanol
Supports aqueous stock preparation review; solvent interference control
Qualitative comparison; quantitative solubility data not available
Solubility Formulation Bioanalysis

Tizoxanide Glucuronide Sodium Salt Applications


Bioanalytical Method Development

Tizoxanide glucuronide sodium salt is an essential reference standard for developing and validating LC-MS/MS methods to quantify nitazoxanide metabolites in plasma, urine, and tissue samples. As demonstrated by Liu et al. (2016), a robust method for simultaneous quantification of tizoxanide and its glucuronide in mouse plasma was established using this compound as an analytical standard, with linear ranges of 1.0-500.0 ng/mL for T and 5.0-1000.0 ng/mL for TG [1]. This application is critical for pharmacokinetic studies in preclinical and clinical settings where accurate measurement of both active and conjugated metabolites is required for regulatory submission and exposure-response modeling.

In Vitro Antiparasitic Screening

Given its distinct stage-specific activity against Cryptosporidium parvum sexual stages (MIC50 = 2.2 mg/L), this compound is invaluable for screening antiparasitic agents and investigating the molecular basis of stage-specific inhibition. The head-to-head comparison by Gargala et al. (2000) provides a quantitative benchmark for evaluating new chemical entities or drug combinations against both asexual and sexual parasite development in human enterocytic cell models [1]. This is particularly relevant for drug discovery programs targeting cryptosporidiosis and related protozoal infections.

Cross-Species Drug Metabolism Studies

The compound serves as a definitive substrate for investigating species-specific differences in UGT-mediated glucuronidation and drug transport. The study by Hanioka et al. (2024) established a clear hierarchy of glucuronidation activity across human, monkey, dog, rat, and mouse liver and intestinal microsomes, with UGT1A1 and UGT1A8 identified as the primary human isoforms [1]. Researchers can use tizoxanide glucuronide sodium salt as a probe to assess interspecies variability in phase II metabolism, informing the selection of appropriate preclinical models and predicting human metabolic clearance.

QC Reference Standard & ANDA Submissions

As a certified metabolite impurity of nitazoxanide, tizoxanide glucuronide sodium salt is used as a reference standard in quality control (QC) applications and Abbreviated New Drug Application (ANDA) submissions. Its high purity (>95%) and well-characterized properties (e.g., melting point >190°C, molecular weight 463.35) make it suitable for method validation, impurity profiling, and stability testing of nitazoxanide drug products [1]. This ensures compliance with regulatory guidelines and facilitates the development of generic formulations.

Application
Selection Property
Validation Focus
Bioanalytical method development
Metabolite reference standard for LC-MS/MS
Quantification range and matrix-effect review
Antiparasitic screening
Stage-specific activity profile (MIC context)
Life-cycle stage inhibition endpoint review
Cross-species metabolism studies
UGT isoform reactivity probe
Interspecies CLint ranking review
QC reference standard
High-purity metabolite impurity standard
Impurity profiling and stability review

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